

Application Note: ML016 Buffer for Enhanced Analysis of Large Plasmid DNA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML016

Cat. No.: B1663239

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isolation and analysis of large plasmid DNA (>20 kb) present significant challenges in molecular biology and are critical for applications such as gene therapy, vaccine development, and the production of complex biologics. Large plasmids are particularly susceptible to mechanical shearing and degradation by nucleases during purification and subsequent analysis. Standard buffers may not adequately protect the integrity of these large molecules, leading to inaccurate quantification and compromised downstream applications. The **ML016** Buffer system is specifically formulated to address these challenges by providing a stable environment that minimizes shearing and protects against nuclease activity, ensuring high-yield and high-quality preparations of large plasmid DNA. This application note provides a detailed protocol for the use of **ML016** buffer in the isolation and analysis of large plasmid DNA and presents data demonstrating its superior performance compared to standard TE buffer.

Data Presentation

The performance of the **ML016** Buffer was evaluated against a standard TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) for the isolation of a 45 kb plasmid. The following tables summarize the quantitative data from these experiments.

Table 1: Yield and Purity of 45 kb Plasmid DNA

Buffer System	Average Yield (µg/mL)	A260/A280 Ratio	A260/A230 Ratio
ML016 Buffer	152.3	1.88	2.25
Standard TE Buffer	98.7	1.85	1.95

Table 2: Integrity of 45 kb Plasmid DNA Analyzed by Pulsed-Field Gel Electrophoresis (PFGE)

Buffer System	Supercoiled Monomer (%)	Open-Circular Form (%)	Linearized Form (%)
ML016 Buffer	92%	6%	2%
Standard TE Buffer	75%	18%	7%

Experimental Protocols

Protocol 1: Large Plasmid DNA Isolation using **ML016** Buffer System

This protocol is a modified alkaline lysis procedure designed to minimize mechanical stress on large plasmids.

Materials:

- Bacterial culture harboring the large plasmid
- Resuspension Solution (Part of **ML016** Buffer System)
- Lysis Solution (Part of **ML016** Buffer System)
- Neutralization Solution (Part of **ML016** Buffer System)
- **ML016** Elution Buffer
- RNase A (20 mg/mL)
- Isopropanol

- 70% Ethanol
- Microcentrifuge tubes (1.5 mL)
- Refrigerated microcentrifuge

Procedure:

- Harvest 1-5 mL of overnight bacterial culture by centrifugation at 4,000 x g for 10 minutes at 4°C.
- Decant the supernatant carefully, ensuring the cell pellet is not disturbed.
- Resuspend the bacterial pellet in 250 µL of ice-cold Resuspension Solution containing RNase A. Vortex gently until the pellet is fully dispersed.
- Add 250 µL of Lysis Solution. Mix gently by inverting the tube 4-6 times until the solution becomes clear and viscous. Do not vortex, as this will shear the genomic and plasmid DNA. [1][2] Incubate at room temperature for no more than 5 minutes.[1]
- Add 350 µL of Neutralization Solution and mix immediately by inverting the tube 4-6 times. A white precipitate should form.[3]
- Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris, genomic DNA, and proteins.[3]
- Carefully transfer the supernatant containing the plasmid DNA to a new microcentrifuge tube.
- Add 0.7 volumes of isopropanol to the supernatant and mix by inversion.
- Centrifuge at 12,000 x g for 20 minutes at 4°C to precipitate the plasmid DNA.
- Discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.
- Centrifuge at 12,000 x g for 5 minutes at 4°C.
- Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.[4]

- Resuspend the DNA pellet in 50 µL of **ML016** Elution Buffer.

Protocol 2: Analysis of Large Plasmid DNA by Pulsed-Field Gel Electrophoresis (PFGE)

PFGE is used to resolve large DNA molecules by periodically changing the direction of the electric field.^{[5][6]}

Materials:

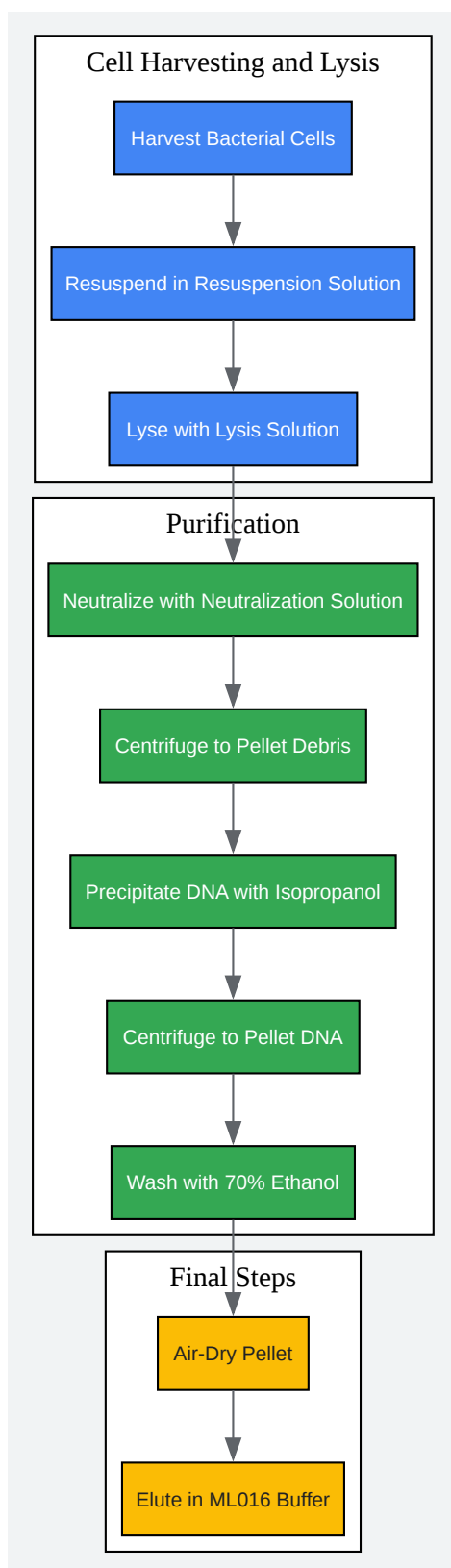
- Purified large plasmid DNA in **ML016** Buffer
- Agarose for PFGE
- 0.5X TBE Buffer (45 mM Tris-borate, 1 mM EDTA, pH 8.3)
- DNA loading dye for PFGE
- Large DNA ladder
- PFGE system

Procedure:

- Prepare a 1% agarose gel in 0.5X TBE buffer and allow it to solidify in the gel casting tray.
- Mix 5 µL of the purified large plasmid DNA with 1 µL of PFGE loading dye.
- Carefully load the sample into the wells of the agarose gel. Also, load a large DNA ladder for size reference.
- Place the gel in the PFGE chamber and fill it with 0.5X TBE buffer until the gel is submerged.
- Set the PFGE parameters according to the manufacturer's instructions for the expected plasmid size. For a 45 kb plasmid, typical parameters might be:
 - Voltage: 6 V/cm
 - Switch time: 1-6 seconds

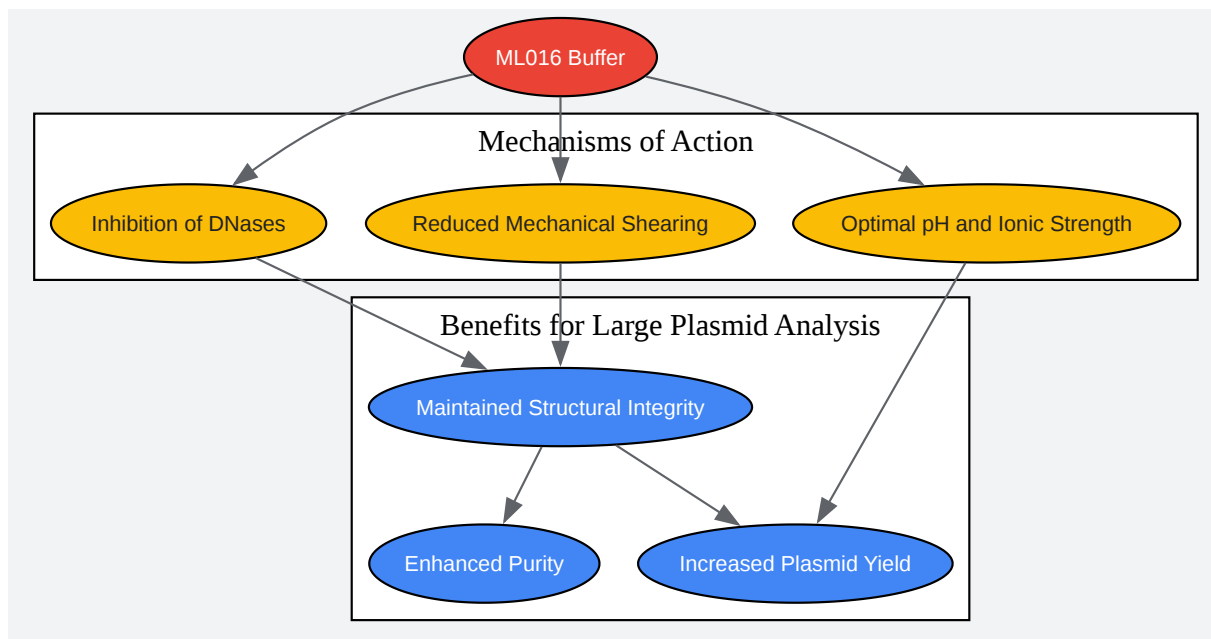
- Run time: 16-18 hours
- Temperature: 14°C
- After the run is complete, stain the gel with an appropriate DNA stain (e.g., SYBR Safe) and visualize it on a gel documentation system.

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for large plasmid DNA isolation.



[Click to download full resolution via product page](#)

Caption: Benefits and mechanisms of **ML016** Buffer.

Conclusion

The **ML016** Buffer system provides a robust and reliable method for the isolation and analysis of large plasmid DNA. The optimized buffer composition ensures the protection of plasmid integrity, leading to higher yields and purity compared to standard buffers. The provided protocols, in conjunction with the **ML016** Buffer, offer researchers a streamlined workflow for handling large plasmids, which is essential for advancing research and development in fields requiring high-quality plasmid DNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hudsonlabautomation.com [hudsonlabautomation.com]
- 2. addgene.org [addgene.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Pulse Field Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: ML016 Buffer for Enhanced Analysis of Large Plasmid DNA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663239#ml016-buffer-for-large-plasmid-dna-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com